molecular formula C17H37NO2 B12655424 3-[2-(Dodecyloxy)ethoxy]propylamine CAS No. 93658-67-4

3-[2-(Dodecyloxy)ethoxy]propylamine

Cat. No.: B12655424
CAS No.: 93658-67-4
M. Wt: 287.5 g/mol
InChI Key: IJTRRVLQJZAJCB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[2-(Dodecyloxy)ethoxy]propylamine can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Dodecyloxy)ethoxy]propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and other specialty chemicals.

    Biology: It can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.

    Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[2-(Dodecyloxy)ethoxy]propylamine involves its interaction with lipid membranes. The dodecyloxy group allows it to embed within lipid bilayers, while the ethoxypropylamine moiety can interact with membrane proteins and other polar molecules. This dual interaction can affect membrane fluidity and permeability, making it useful in various applications .

Comparison with Similar Compounds

Similar compounds to 3-[2-(Dodecyloxy)ethoxy]propylamine include:

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction .

Properties

CAS No.

93658-67-4

Molecular Formula

C17H37NO2

Molecular Weight

287.5 g/mol

IUPAC Name

3-(2-dodecoxyethoxy)propan-1-amine

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-18H2,1H3

InChI Key

IJTRRVLQJZAJCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCCN

Origin of Product

United States

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